Cas no 2161312-29-2 (1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)-)
1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)-
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- Inchi: 1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,13H,1H3,(H,10,11,12)
- InChI Key: OSKPVOXJKMUVNQ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(OC)C=C2)/C(=N\O)/C1=O
1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-48601-0.05g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-48601-0.1g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 0.1g |
$98.0 | 2023-02-10 | |
| Enamine | EN300-48601-0.25g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 0.25g |
$142.0 | 2023-02-10 | |
| Enamine | EN300-48601-0.5g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-48601-1.0g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 1.0g |
$371.0 | 2023-02-10 | |
| Enamine | EN300-48601-2.5g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 2.5g |
$726.0 | 2023-02-10 | |
| Enamine | EN300-48601-5.0g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 5.0g |
$1074.0 | 2023-02-10 | |
| Enamine | EN300-48601-10.0g |
3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one |
2161312-29-2 | 97% | 10.0g |
$1593.0 | 2023-02-10 |
1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)-
Introduction to 1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)- (CAS No. 2161312-29-2)
1H-Indole-2,3-dione, 5-methoxy-, 3-oxime, (3E)- (CAS No. 2161312-29-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (3E)-5-Methoxyindolin-2,3-dione oxime, belongs to the class of indole derivatives and is characterized by its distinct chemical structure and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of (3E)-5-Methoxyindolin-2,3-dione oxime is composed of a core indole ring with a methoxy group at the 5-position and an oxime functional group at the 3-position. The (3E) configuration indicates the specific stereochemistry of the oxime group. This unique arrangement of functional groups contributes to the compound's stability and reactivity, making it an attractive target for various applications in drug discovery and development.
In terms of synthesis, (3E)-5-Methoxyindolin-2,3-dione oxime can be prepared through several routes. One common method involves the reaction of 5-methoxyindolin-2-one with hydroxylamine under controlled conditions. The formation of the oxime group is a critical step in this process, and careful control of reaction parameters such as temperature and pH is essential to ensure high yield and purity. Recent advancements in synthetic methodologies have also explored green chemistry approaches to minimize environmental impact and improve sustainability.
The biological activities of (3E)-5-Methoxyindolin-2,3-dione oxime have been extensively studied in various in vitro and in vivo models. One of the most notable properties of this compound is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that (3E)-5-Methoxyindolin-2,3-dione oxime exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. This property makes it a promising lead compound for the development of novel anticancer agents.
Beyond its anticancer potential, (3E)-5-Methoxyindolin-2,3-dione oxime has also been investigated for its anti-inflammatory and neuroprotective effects. Studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
The pharmacokinetic properties of (3E)-5-Methoxyindolin-2,3-dione oxime are another important aspect to consider for its therapeutic applications. Research has focused on optimizing its solubility, stability, and bioavailability to enhance its efficacy when administered in vivo. Various formulation strategies have been explored to address these challenges, including the use of nanoparticles and prodrug approaches.
In clinical trials, preliminary data suggest that (3E)-5-Methoxyindolin-2,3-dione oxime exhibits favorable safety profiles with minimal side effects at therapeutic doses. However, further studies are needed to fully evaluate its long-term safety and efficacy in human subjects. Ongoing clinical trials are currently investigating its potential as a treatment for various diseases, including cancer and neurodegenerative disorders.
The future prospects for (3E)-5-Methoxyindolin-2,3-dione oxime are promising. As researchers continue to uncover new biological activities and optimize its pharmacological properties, this compound is likely to play a significant role in the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it a valuable asset in the arsenal of medicinal chemists and pharmaceutical scientists.
In conclusion, (3E)-5-Methoxyindolin-2,3-dione oxime (CAS No. 2161312-29-2) is a multifaceted compound with a wide range of potential applications in medicine. Its chemical properties, synthesis methods, biological activities, and clinical prospects make it an exciting area of research with significant implications for drug discovery and development. As our understanding of this compound continues to evolve, it holds great promise for advancing therapeutic options for various diseases.
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